2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches. These methods include one-pot multicomponent reactions, microwave irradiation, and the use of non-toxic solvents like water. For example, a three-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under microwave irradiation has been reported .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various derivatives with enhanced biological activities .
Scientific Research Applications
2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: This compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methoxybenzothiazole
- 2-amino-5-methoxybenzoic acid
- 2-aminobenzothiazole
Uniqueness
Compared to similar compounds, 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid exhibits unique properties due to the presence of both amino and carboxylic acid functional groups. These groups enhance its reactivity and biological activity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-amino-5-methoxy-1,3-benzothiazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-6-3-5-7(15-9(10)11-5)2-4(6)8(12)13/h2-3H,1H3,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFYLNGWKRMCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236823 | |
Record name | 2-Amino-5-methoxy-6-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-41-4 | |
Record name | 2-Amino-5-methoxy-6-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59488-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methoxy-6-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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